molecular formula C22H21N7O3S2 B11427849 2-Methoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide

2-Methoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11427849
M. Wt: 495.6 g/mol
InChI Key: MTFKRIMJIHTPHD-UHFFFAOYSA-N
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Description

2-Methoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, thiadiazole, triazole, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)phenol
  • 4-Phenyl-4H-1,2,4-triazol-3-ylmethylbenzamide

Uniqueness

2-Methoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H21N7O3S2

Molecular Weight

495.6 g/mol

IUPAC Name

2-methoxy-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C22H21N7O3S2/c1-14-25-27-21(34-14)24-19(30)13-33-22-28-26-18(29(22)15-8-4-3-5-9-15)12-23-20(31)16-10-6-7-11-17(16)32-2/h3-11H,12-13H2,1-2H3,(H,23,31)(H,24,27,30)

InChI Key

MTFKRIMJIHTPHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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